

Structural basis for MYC degrader 1 induced degradation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MYC degrader 1	
Cat. No.:	B15603545	Get Quote

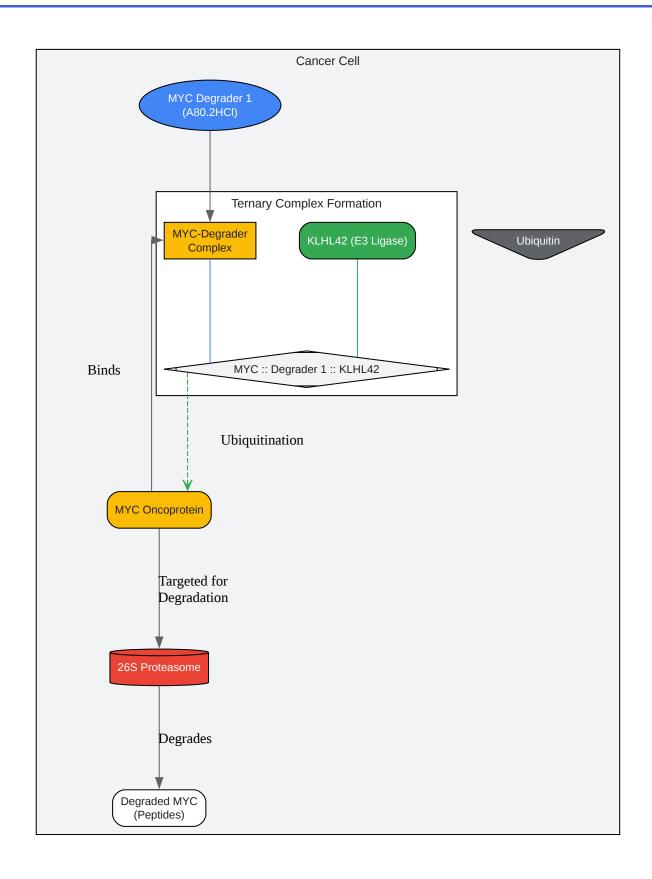
Core Principle: Induced Ternary Complex Formation

The fundamental mechanism behind **MYC degrader 1**-induced degradation of the MYC oncoprotein is the formation of a ternary complex. This complex brings together the MYC protein, the degrader molecule, and an E3 ubiquitin ligase. The degrader acts as a molecular glue, facilitating the interaction between MYC and the E3 ligase, which would not typically occur with high affinity. Once in proximity, the E3 ligase catalyzes the transfer of ubiquitin molecules to the MYC protein. This polyubiquitination marks MYC for recognition and subsequent degradation by the 26S proteasome, a cellular machinery responsible for protein catabolism. This targeted protein degradation approach effectively reduces the intracellular levels of MYC, thereby inhibiting its oncogenic functions.

Recent studies have identified "MYC degrader 1" as the compound A80.2HCl. This molecule has been shown to induce MYC degradation at nanomolar concentrations, leading to the restoration of pRB1 protein levels and re-establishing sensitivity of MYC-overexpressing cancer cells to CDK4/6 inhibitors[1]. The E3 ubiquitin ligase recruited by MYC degrader 1 to target MYC is KLHL42[2]. While the precise crystal structure of the MYC-MYC degrader 1-KLHL42 ternary complex is not publicly available, the principles of its formation and function can be inferred from extensive research on other molecular glue degraders and proteolysis-targeting chimeras (PROTACs)[3][4].

Below is a diagram illustrating the proposed signaling pathway for MYC degradation induced by **MYC degrader 1**.





Click to download full resolution via product page

MYC Degradation Pathway Induced by MYC Degrader 1.



Quantitative Data Summary

The efficacy of MYC degraders is quantified through various metrics, including their binding affinity, degradation efficiency, and cellular potency. The following tables summarize the available quantitative data for **MYC degrader 1** and other relevant MYC degraders.

Table 1: Cellular Activity of MYC Degrader 1 (A80.2HCl)

Cell Line	Treatment Condition	Effect	Reference
T24, C4-2, MDA-MB- 231, 22RV1, T47D, UMUC14	0-1000 nM; 24 h	MYC Degradation	[1]
T24	10 nM; 24 h (with Palbociclib)	Reduces Palbociclib IC50 from 8.37 to 3.11 μΜ	[1]
UMUC14	10 nM; 24 h (with Palbociclib)	Reduces Palbociclib IC50 from 97.39 to 10.23 μM	[1]

Table 2: In Vivo Efficacy of **MYC Degrader 1** (A80.2HCl)

Animal Model	Dosage	Effect	Reference
T24 and UMUC14 xenografts	6 mg/kg; p.o.; daily for 7 days	Inhibits tumor growth	[1]
T24 xenografts	6 mg/kg; i.g.; daily for 30 days (with Palbociclib)	Enhances Palbociclib tumor growth inhibition	[1]

Table 3: Activity of Other Published MYC Degraders



Degrader	Target E3 Ligase	Antiproliferativ e IC50	Degradation DC50	Reference
CSI86	VHL	13-18 μΜ	Not Reported	[5]
CSI107	VHL	13-18 μΜ	~10 μM	[5][6]
WBC100	CHIP	Varies by cell line	Not Reported	[7]

Experimental Protocols

The characterization of **MYC degrader 1** and similar molecules involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Western Blotting for MYC Degradation

Objective: To quantify the reduction in cellular MYC protein levels following treatment with a degrader.

- Cell Culture and Treatment: Plate cancer cells (e.g., T24, UMUC14) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of MYC degrader 1 (e.g., 0-1000 nM) for a specified time course (e.g., 24 hours)[1]. Include a vehicle control (e.g., DMSO).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).



- Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantification: Densitometry analysis is performed to quantify the band intensities, and MYC levels are normalized to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To demonstrate the degrader-dependent interaction between MYC and the E3 ligase (KLHL42).

- Cell Transfection and Treatment: Co-transfect HEK293T cells with plasmids expressing tagged versions of MYC (e.g., His-c-Myc) and the E3 ligase (e.g., Flag-KLHL42).
- Treatment: After 24-48 hours, treat the cells with **MYC degrader 1** or vehicle control for a short duration (e.g., 4-6 hours). To prevent degradation of the target, pre-treat with a proteasome inhibitor like MG132 (10-20 µM) for 1-2 hours before adding the degrader[8].
- Lysis and IP: Lyse the cells in a non-denaturing lysis buffer. Pre-clear the lysates and then incubate with an antibody against one of the tags (e.g., anti-Flag) overnight at 4°C.
- Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibodyprotein complexes.
- Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both tagged proteins (e.g., anti-His and anti-Flag) to confirm their interaction.

In Vivo Ubiquitination Assay

Objective: To show that the degrader induces polyubiquitination of MYC.

Foundational & Exploratory

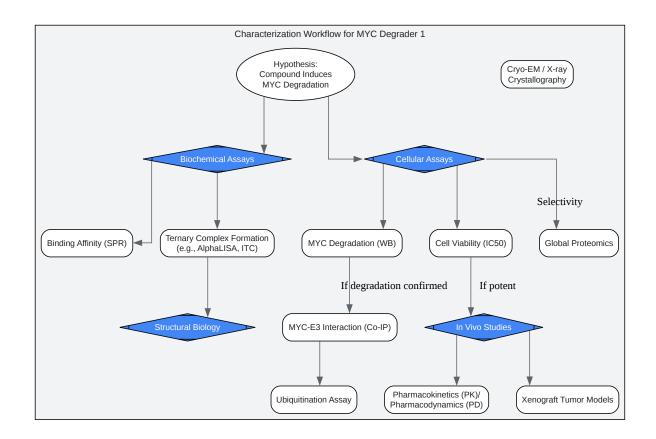




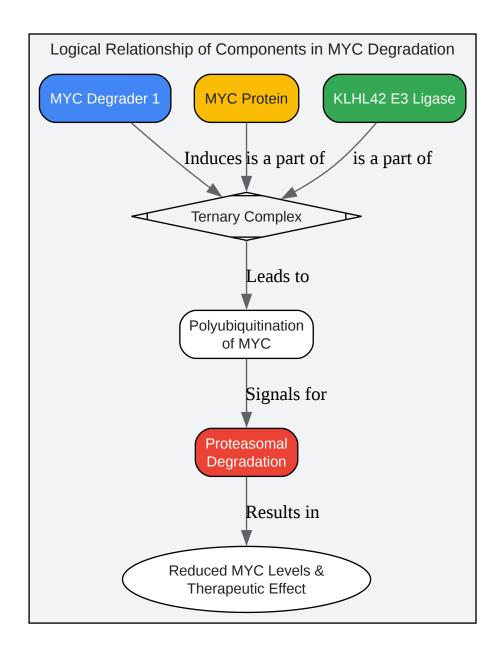
- Cell Transfection and Treatment: Transfect cells (e.g., HEK293T) with plasmids expressing HA-tagged ubiquitin and His-tagged c-Myc.
- Inhibition of Proteasome: Treat the cells with a proteasome inhibitor (e.g., MG132 at 20 μM) for 1-2 hours to allow ubiquitinated proteins to accumulate[8].
- Degrader Treatment: Add MYC degrader 1 or vehicle control and incubate for an additional
 4-12 hours.
- Immunoprecipitation: Lyse the cells under denaturing conditions to disrupt non-covalent protein interactions. Immunoprecipitate c-Myc using an anti-Myc antibody.
- Western Blot Detection: Elute the immunoprecipitated proteins and analyze by Western blotting. Probe the blot with an anti-HA antibody to detect polyubiquitinated c-Myc, which will appear as a high-molecular-weight smear.

The following diagram outlines the general experimental workflow for characterizing a novel MYC degrader.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. medchemexpress.com [medchemexpress.com]
- 2. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor Effect of Anti-c-Myc Aptamer-Based PROTAC for Degradation of the c-Myc Protein PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural basis for MYC degrader 1 induced degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603545#structural-basis-for-myc-degrader-1-induced-degradation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com